2-(6-Fluoropyridin-2-YL)acetic acid
Overview
Description
2-(6-Fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(6-Fluoropyridin-2-YL)acetic acid is 1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 6th position and an acetic acid group attached to the 2nd position of the ring .Physical And Chemical Properties Analysis
2-(6-Fluoropyridin-2-YL)acetic acid is a solid substance at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Pharmaceutical Research
2-(6-Fluoropyridin-2-YL)acetic acid is utilized in the synthesis of various pharmaceutical compounds. Its fluorinated pyridine structure is beneficial in creating molecules with enhanced biological activity. The introduction of fluorine atoms into lead structures has been a common strategy to improve the physical, biological, and environmental properties of pharmaceuticals .
Agricultural Chemistry
This compound serves as a precursor in the development of agrochemicals. Fluorine atoms are often introduced into aromatic rings to create active ingredients for agricultural products. The presence of fluorine can lead to compounds with better efficacy and environmental profiles .
Radiopharmaceutical Synthesis
The fluorine atom in 2-(6-Fluoropyridin-2-YL)acetic acid can be substituted with radioactive fluorine-18, making it a potential candidate for the synthesis of imaging agents used in positron emission tomography (PET) scans for cancer and other diseases .
Material Science
In material science, this compound can be used to synthesize fluorinated polymers and co-polymers, which are known for their high resistance to solvents, acids, and bases, as well as their thermal stability .
Organic Synthesis
As a building block in organic synthesis, 2-(6-Fluoropyridin-2-YL)acetic acid is used to introduce fluoropyridine moieties into complex organic molecules. This can significantly alter the reactivity and electronic properties of the resulting compounds .
Chemical Research
Researchers use 2-(6-Fluoropyridin-2-YL)acetic acid to study the effects of fluorination on chemical reactions. It is a valuable compound for exploring new synthetic pathways and reaction mechanisms .
Environmental Science
In environmental science, the study of fluorinated compounds like 2-(6-Fluoropyridin-2-YL)acetic acid helps in understanding the behavior of organofluorines in the environment, including their stability and potential bioaccumulation .
Biochemistry
This compound is also used in biochemical research to investigate the interaction of fluorinated molecules with enzymes and other proteins. It can help in the design of enzyme inhibitors or modulators with specific properties .
Safety And Hazards
properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIOTYILFXTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-2-YL)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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